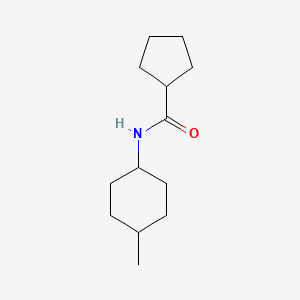![molecular formula C14H20N2O2 B7473381 N-[2-(dimethylamino)-2-oxoethyl]-N,2,4-trimethylbenzamide](/img/structure/B7473381.png)
N-[2-(dimethylamino)-2-oxoethyl]-N,2,4-trimethylbenzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[2-(dimethylamino)-2-oxoethyl]-N,2,4-trimethylbenzamide (DMXAA) is a small molecule that has been widely studied for its potential as an anti-cancer agent. It was first discovered in the 1990s and has since been the subject of numerous scientific studies. DMXAA is known to have a unique mechanism of action that makes it a promising candidate for cancer treatment. In
Wirkmechanismus
N-[2-(dimethylamino)-2-oxoethyl]-N,2,4-trimethylbenzamide works by inducing the production of cytokines, which are small proteins that play a key role in the immune response. Specifically, N-[2-(dimethylamino)-2-oxoethyl]-N,2,4-trimethylbenzamide activates the production of interferon-alpha, tumor necrosis factor-alpha, and interleukin-6. These cytokines then activate immune cells, such as macrophages and natural killer cells, which attack and destroy cancer cells. N-[2-(dimethylamino)-2-oxoethyl]-N,2,4-trimethylbenzamide also has anti-angiogenic properties, which means it can prevent the formation of new blood vessels that are necessary for tumor growth.
Biochemical and Physiological Effects:
N-[2-(dimethylamino)-2-oxoethyl]-N,2,4-trimethylbenzamide has been shown to have a number of biochemical and physiological effects. It can induce fever, which is thought to be a result of the cytokine production. It can also cause hypotension, or low blood pressure, which is thought to be a result of the vasodilatory effects of the cytokines. N-[2-(dimethylamino)-2-oxoethyl]-N,2,4-trimethylbenzamide has also been shown to increase the production of reactive oxygen species, which can cause oxidative stress and lead to cell death.
Vorteile Und Einschränkungen Für Laborexperimente
N-[2-(dimethylamino)-2-oxoethyl]-N,2,4-trimethylbenzamide has several advantages for lab experiments. It is a small molecule that can be easily synthesized and purified. It has a well-established mechanism of action, which makes it a useful tool for studying the immune response and angiogenesis. However, N-[2-(dimethylamino)-2-oxoethyl]-N,2,4-trimethylbenzamide also has some limitations. It can be difficult to work with due to its low solubility in water. It can also be toxic at high doses, which can limit its use in certain experiments.
Zukünftige Richtungen
There are several future directions for research on N-[2-(dimethylamino)-2-oxoethyl]-N,2,4-trimethylbenzamide. One area of interest is its potential as a cancer immunotherapy agent. Researchers are exploring ways to optimize its cytokine-inducing properties to make it more effective at activating the immune response. Another area of interest is its anti-angiogenic properties. Researchers are exploring ways to combine N-[2-(dimethylamino)-2-oxoethyl]-N,2,4-trimethylbenzamide with other anti-angiogenic agents to create more effective cancer treatments. Finally, researchers are exploring ways to overcome the limitations of N-[2-(dimethylamino)-2-oxoethyl]-N,2,4-trimethylbenzamide, such as its low solubility and toxicity, to make it a more useful tool for lab experiments.
Synthesemethoden
N-[2-(dimethylamino)-2-oxoethyl]-N,2,4-trimethylbenzamide can be synthesized through a multistep process that involves the reaction of 3,4,5-trimethoxybenzoic acid with dimethylamine and acetic anhydride. The resulting product is then purified through chromatography to yield N-[2-(dimethylamino)-2-oxoethyl]-N,2,4-trimethylbenzamide. This synthesis method has been well established and is commonly used in research laboratories.
Wissenschaftliche Forschungsanwendungen
N-[2-(dimethylamino)-2-oxoethyl]-N,2,4-trimethylbenzamide has been extensively studied for its potential as an anti-cancer agent. It has been shown to have a unique mechanism of action that involves the induction of cytokines and the activation of immune cells. This makes it a promising candidate for cancer immunotherapy. N-[2-(dimethylamino)-2-oxoethyl]-N,2,4-trimethylbenzamide has also been shown to have anti-angiogenic properties, which could help to prevent the growth and spread of tumors.
Eigenschaften
IUPAC Name |
N-[2-(dimethylamino)-2-oxoethyl]-N,2,4-trimethylbenzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N2O2/c1-10-6-7-12(11(2)8-10)14(18)16(5)9-13(17)15(3)4/h6-8H,9H2,1-5H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AFPUUFIMFOAMDI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C(=O)N(C)CC(=O)N(C)C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[2-(dimethylamino)-2-oxoethyl]-N,2,4-trimethylbenzamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







![N-[4-(2-methyl-1,3-oxazol-4-yl)phenyl]propanamide](/img/structure/B7473355.png)
![1-[4-[2-(2-Fluorophenyl)acetyl]piperazin-1-yl]-2-methylpropan-1-one](/img/structure/B7473371.png)
![1-[[3-(Azetidine-1-carbonyl)phenyl]methyl]pyrrolidin-2-one](/img/structure/B7473372.png)


![1-[(2-Chlorophenyl)methyl]-3-cyclopropyl-1-methylurea](/img/structure/B7473399.png)

![3-[(3,5-Dimethylphenyl)methylsulfanyl]-4,5-dimethyl-1,2,4-triazole](/img/structure/B7473414.png)